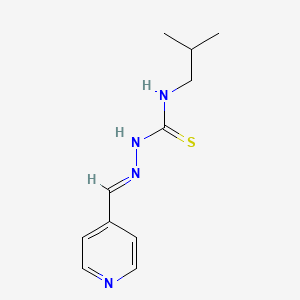
Isonicotinaldehyde N-isobutylthiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isonicotinaldehyde N-isobutylthiosemicarbazone is a chemical compound with the molecular formula C11H16N4S and a molecular weight of 236.337 It is known for its unique structure, which includes a pyridine ring and a thiosemicarbazone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Isonicotinaldehyde N-isobutylthiosemicarbazone typically involves the reaction of isonicotinaldehyde with N-isobutylthiosemicarbazide. The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: Isonicotinaldehyde N-isobutylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Isonicotinaldehyde N-isobutylthiosemicarbazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer activity.
作用机制
The mechanism of action of Isonicotinaldehyde N-isobutylthiosemicarbazone involves its interaction with specific molecular targets. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation disrupts metal-dependent enzymes and pathways, leading to the compound’s antimicrobial and anticancer effects .
相似化合物的比较
Picolinaldehyde: A related compound with a similar pyridine ring structure.
Nicotinaldehyde: Another pyridine derivative with comparable reactivity.
Isonicotinaldehyde: The parent compound from which Isonicotinaldehyde N-isobutylthiosemicarbazone is derived.
Uniqueness: this compound stands out due to its thiosemicarbazone moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other pyridine derivatives .
属性
CAS 编号 |
6622-82-8 |
|---|---|
分子式 |
C11H16N4S |
分子量 |
236.34 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)-3-[(E)-pyridin-4-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C11H16N4S/c1-9(2)7-13-11(16)15-14-8-10-3-5-12-6-4-10/h3-6,8-9H,7H2,1-2H3,(H2,13,15,16)/b14-8+ |
InChI 键 |
GWYHBBSOKQEKRU-RIYZIHGNSA-N |
手性 SMILES |
CC(C)CNC(=S)N/N=C/C1=CC=NC=C1 |
规范 SMILES |
CC(C)CNC(=S)NN=CC1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


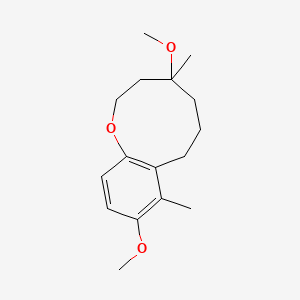
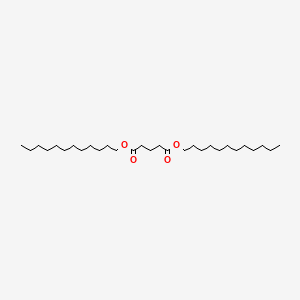
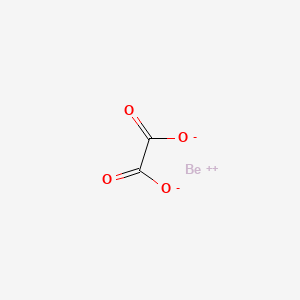
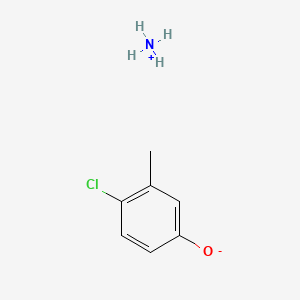
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
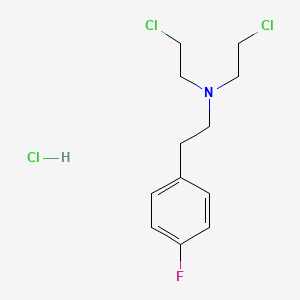
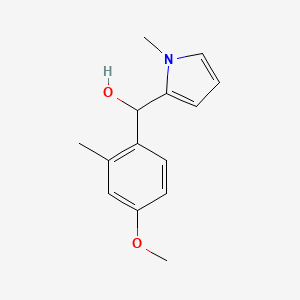

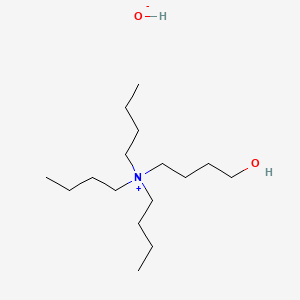
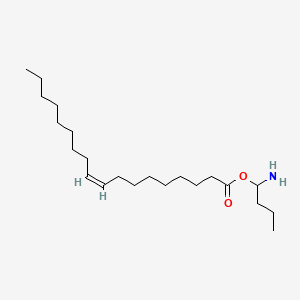

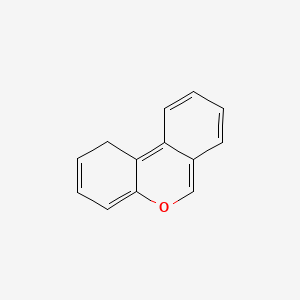
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)
